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Compound of Interest

Compound Name: 4-Ethyl-2-fluoroaniline

Cat. No.: B1343203

This guide provides a comprehensive overview of the key spectroscopic data for 4-Ethyl-2-
fluoroaniline, a valuable molecule in chemical research and drug discovery. Due to the limited
availability of public experimental spectra for this specific compound, this document presents
predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). Furthermore, detailed, standardized experimental protocols for acquiring
such spectra are provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Ethyl-2-fluoroaniline
(CAS: 821791-69-9, Molecular Formula: CsHi0FN, Molecular Weight: 139.17 g/mol ).[1] This
information is crucial for the identification and characterization of the compound.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~6.8-7.0 m 1H Ar-H
~6.7-6.8 m 1H Ar-H

~6.6 - 6.7 m 1H Ar-H

~3.6 (variable) brs 2H -NH:z

2.55 q 2H -CH2-

1.18 t 3H -CHs

Predicted in CDCls at
400 MHz. Chemical
shifts are referenced
to TMS (0 ppm). The
aromatic region will
exhibit complex
splitting patterns due
to fluorine-proton

coupling.

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assighment
~150 - 153 (d) C-F

~135 - 138 (d) C-NH2

~124 - 126 C-H (aromatic)
~118 - 120 (d) C-H (aromatic)
~115- 117 (d) C-H (aromatic)
~112 - 114 C-Et (aromatic)
28.3 -CH2-

15.9 -CHs

Predicted in CDCIs at 100 MHz. Chemical shifts
are referenced to TMS (0 ppm). Carbons near
the fluorine atom will appear as doublets (d) due

to carbon-fluorine coupling.

ble 3: licted IR < :

Wavenumber (cm~?) Intensity Assignment

3400 - 3500 Medium, Sharp N-H stretch (asymmetric)
3300 - 3400 Medium, Sharp N-H stretch (symmetric)
2850 - 2970 Medium C-H stretch (aliphatic)

1600 - 1630 Strong N-H bend (scissoring)

1500 - 1520 Strong C=C stretch (aromatic)

1250 - 1280 Strong C-N stretch (aromatic amine)
1180 - 1220 Strong C-F stretch

Prediction based on
characteristic vibrational

frequencies.
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Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Predicted Adduct Relative Abundance
139.08 [M]* High
140.09 [M+H]* Moderate
124.06 [M-CHs]* Moderate
111.05 [M-C2Ha]* Low
162.07 [M+Na]* Low

Predicted values for common

adducts and fragments.

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data
presented above. These protocols are standard for the analysis of small organic molecules like
4-Ethyl-2-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: A solution of 5-10 mg of purified 4-Ethyl-2-fluoroaniline is prepared in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¢ IH NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse
experiment is performed. Key parameters include a spectral width of approximately 15 ppm,
a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-
to-noise ratio.
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e 13C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-
decoupled experiment is typically run to simplify the spectrum, resulting in single peaks for
each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time
with more scans are generally required due to the lower natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier
transformation, phase correction, and baseline correction to obtain the final spectrum.

Sample Preparation Data Acquisition Data Processing
Dissolve 5-10 mg in Add TMS Transfer to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Ethyl-2-fluoroaniline | CBH10FN | CID 21161339 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethyl-2-fluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343203#spectroscopic-data-of-4-ethyl-2-
fluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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